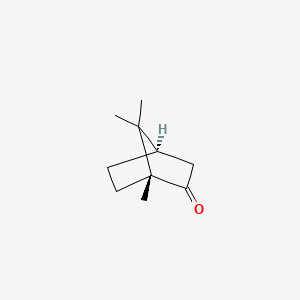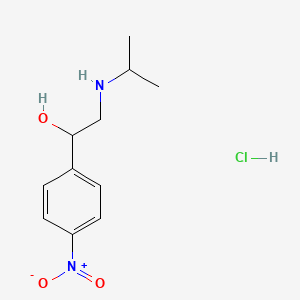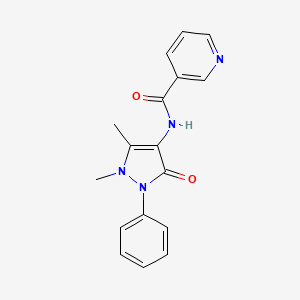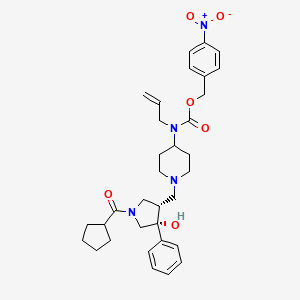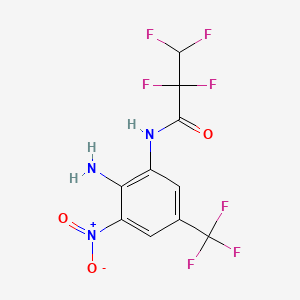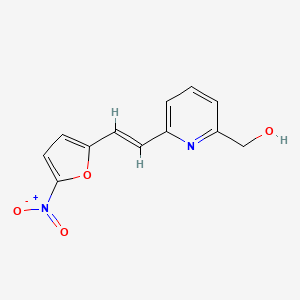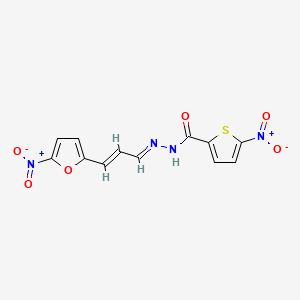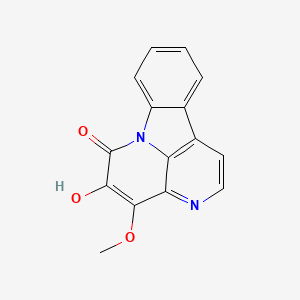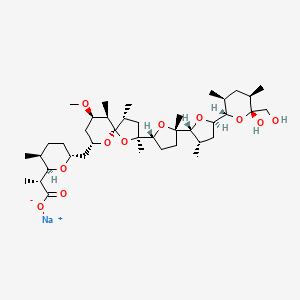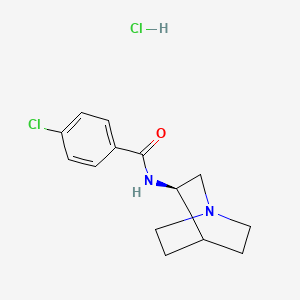
PNU-282987
Vue d'ensemble
Description
PNU-282987 est un composé chimique qui agit comme un agoniste puissant et sélectif pour le sous-type alpha7 des récepteurs nicotiniques de l'acétylcholine neuronaux. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine des neurosciences. Il s'est avéré prometteur pour améliorer les fonctions cognitives et a été étudié pour son utilisation potentielle dans le traitement de conditions telles que la schizophrénie et la maladie d'Alzheimer .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
PNU-282987 is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of ionotropic receptor that is widely expressed in the central and peripheral nervous systems .
Mode of Action
This compound interacts with its target, the α7 nAChR, by binding to it and activating it . This activation leads to the opening of the receptor’s associated ion channel, allowing the flow of ions across the cell membrane . This can result in various cellular responses, depending on the specific cell and tissue context .
Biochemical Pathways
The activation of α7 nAChR by this compound has been shown to have anti-inflammatory effects . For example, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . This is achieved through the reduction of GATA3 and Ki67, as well as a significant reduction in IKK and NF-κB phosphorylation .
In addition, this compound has been shown to have neurogenic effects in the adult murine retina . It promotes the production of Muller-derived progenitor cells through signaling via the resident retinal pigment epithelium . These progenitor cells can differentiate into new, functional neurons .
Pharmacokinetics
It has been administered to mice intranasally in studies, suggesting that it may be absorbed through the mucous membranes .
Result of Action
The activation of α7 nAChR by this compound leads to various molecular and cellular effects. In the context of inflammation, it can reduce goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in bronchoalveolar lavage fluid (BALF), following IL-33 or Alternaria Alternata challenge . In the context of neurogenesis, it stimulates the production of functional neurons as measured by electroretinograms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammatory stimuli such as IL-33 or Alternaria Alternata can influence the compound’s anti-inflammatory effects . .
Analyse Biochimique
Biochemical Properties
PNU-282987 is a selective α7nAChR agonist . It has negligible activity at α1β1γδ and α3β4 receptors . It has a high affinity for rat α7nACh receptors (Ki = 26 nM) and acts as a functional antagonist at 5-HT3 receptors (IC50 = 4541 nM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . It also significantly improved motor deficits induced by 6-OHDA, reduced the loss of TH in the SN, suppressed the overactivation of GFAP+ cells and expression of related inflammatory cytokines, and increased the number of Foxp3+ cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α7nAChRs. It causes a bi-modal signaling event in which early activation primes the retina with an inflammatory response and developmental signaling cues, followed by an inhibition of gliotic mechanisms and a decrease in the immune response, ending with upregulation of genes associated with specific retinal neuron generation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . Furthermore, pretreatment with this compound resulted in reductions in TNF-α and IL-6 release in a dose- and time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to attenuate sepsis-induced lung injury in mice when administered at a dosage of 1 mg/kg .
Transport and Distribution
It is known that it interacts with α7nAChRs, which are widely distributed in the nervous system .
Subcellular Localization
It is known to interact with α7nAChRs, which are present in various cellular compartments .
Méthodes De Préparation
La synthèse du PNU-282987 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un composé bicyclique. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau bicyclique : Ceci implique la cyclisation d'un précurseur approprié pour former la structure bicyclique.
Introduction du groupe amide : Le noyau bicyclique est ensuite mis à réagir avec un chlorure de benzoyle pour introduire le groupe amide.
Analyse Des Réactions Chimiques
PNU-282987 subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Neurosciences : Il est utilisé pour étudier le rôle des récepteurs nicotiniques de l'acétylcholine alpha7 dans les fonctions cognitives et la neuroprotection.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement et en activant le sous-type alpha7 des récepteurs nicotiniques de l'acétylcholine neuronaux. Cette activation entraîne une augmentation de l'activité synaptique et améliore la libération de neurotransmetteurs tels que l'acide gamma-aminobutyrique. Le composé favorise également la neurogenèse et a montré des effets neuroprotecteurs. Les cibles moléculaires et les voies impliquées comprennent l'activation des voies de signalisation qui favorisent la survie cellulaire et la plasticité synaptique .
Comparaison Avec Des Composés Similaires
PNU-282987 est unique en raison de sa grande sélectivité et de sa puissance pour les récepteurs nicotiniques de l'acétylcholine alpha7. Des composés similaires comprennent :
GTS-21 : Un autre agoniste des récepteurs nicotiniques de l'acétylcholine alpha7 avec des effets similaires d'amélioration cognitive.
DMXB-A : Un composé qui cible également les récepteurs nicotiniques de l'acétylcholine alpha7 et a été étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives.
PHA-543613 : Un agoniste des récepteurs nicotiniques de l'acétylcholine alpha7 avec des propriétés neuroprotectrices.
This compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche en neurosciences et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017103 | |
| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123464-89-1 | |
| Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-282987 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Activation of α7nAChRs by this compound has been shown to:
- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
- Reduce inflammation: this compound decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
- Promote neuroprotection: this compound demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]
ANone: this compound's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.
ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []
ANone: this compound is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.
ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on this compound.
ANone: The research papers primarily focus on this compound's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.
ANone: Specific information regarding the duration of action of this compound is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.
ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of this compound, including:
- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study this compound's effects on cell viability, apoptosis, and gene expression. [, ]
- Animal models:
- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate this compound's neuroprotective effects on RGCs. [, , , ]
- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of this compound on inflammatory responses and survival. []
- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate this compound's protective effects against lung injury. []
- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of this compound on liver damage. []
ANone: The provided research does not mention any clinical trials involving this compound.
ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to this compound.
ANone: The research primarily focuses on evaluating the efficacy of this compound through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.
ANone: Research regarding specific biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.
ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


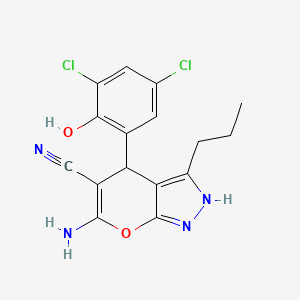

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
